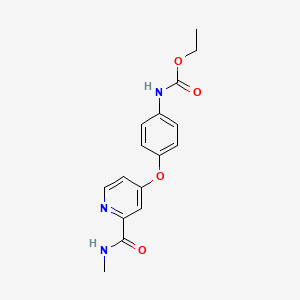
CAY10631
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Very long chain fatty acids derived from docosahexaenoic acid by the action of fatty acid elongases are important in retinal development and macular diseases. These fatty acids are commonly incorporated into the sn-1 position of membrane phospholipids, predominantly phosphatidylcholine, and are involved in binding the photoreceptor rhodopsin.
Scientific Research Applications
1. Cancer Research and Treatment
- CAY10631, also known as CAY10603 in some studies, has been identified as an effective inhibitor of HDAC6 histone deacetylase. This compound is particularly impactful in the context of cancer research, as it exhibits the ability to block the G1/S phase of the cell cycle in murine fibroblasts transformed with E1A and cHa-ras oncogenes. This leads to a slowdown in cell proliferation without inducing apoptotic death. Additionally, CAY10631 combined with sodium butyrate can accelerate senescence in these transformed cells. Its role in inhibiting HDAC6 relative to α-tubulin as a substrate is significant in understanding cellular mechanisms in cancer (Kukushkin & Svetlikova, 2019).
2. Diabetic Wound Healing
- CAY10631, under the alias CAY10583, has shown promising results in accelerating wound healing in diabetic rats. This synthetic leukotriene B4 receptor type 2 (BLT2) agonist promotes keratinocyte migration and indirectly enhances fibroblast proliferation, thus accelerating wound closure. This is achieved by increasing the production of TGF-β1 and bFGF in keratinocytes. These findings suggest CAY10631's potential as a pharmaceutical agent for treating diabetic wounds (Luo et al., 2017).
3. Diabetic Retinopathy Treatment
- In the context of diabetic retinopathy, CAY10631 has demonstrated significant efficacy. It was observed that the HDAC6 inhibitor CAY10631 suppressed oxidative stress, inflammation, and apoptosis in high glucose-stimulated human retinal pigment epithelium cells. By regulating the NF-κB and NLRP3 inflammasome pathways, CAY10631 reduced intracellular reactive oxygen species and inflammatory cytokines while also reducing the apoptotic rate in these cells. This suggests that CAY10631 could be an effective therapeutic agent for diabetic retinopathy (Yang et al., 2020).
properties
Product Name |
CAY10631 |
|---|---|
Molecular Formula |
C32H54O |
Molecular Weight |
454.8 |
InChI |
InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
InChI Key |
XLKSRDFTWSGSGI-KUBAVDMBSA-N |
SMILES |
CC/C=CC/C=CC/C=CC/C=CC/C=CC/C=CCCCCCCCCCCCCCO |
synonyms |
14Z,17Z,20Z,23Z,26Z,29Z-dotriaconta-hexaen-1-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



